1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Attachment of Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the pyrrolidine ring.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and carbonyl compounds, similar to the pyrrolidine ring formation.
Final Coupling: The final step involves coupling the pyrrolidine and piperidine rings with the pyridine ring through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Piperidine Derivatives: Compounds like piperidine-2,6-diones and piperidines.
Pyridine Derivatives: Compounds like pyridine-2,6-dicarboxylic acid and pyridine-3-carboxylic acid.
Uniqueness
1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13(21)19-9-4-14(5-10-19)17(22)20-11-6-16(12-20)23-15-2-7-18-8-3-15/h2-3,7-8,14,16H,4-6,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDUEOZCNBBQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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